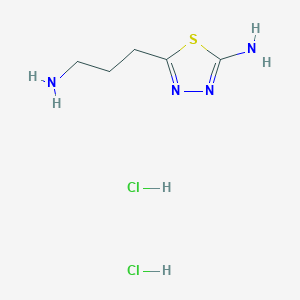
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a chemical compound that features a thiadiazole ring substituted with an aminopropyl group
Mechanism of Action
Target of Action
Similar compounds such as (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
Similar compounds like aptes have been used for the chemical modification of metal oxide nanoparticle (monp) surfaces . The introduction of an amine group (NH2) enhances their dispersibility and anti-bacterial property .
Biochemical Pathways
Aptes, a similar compound, has been used for the chemical modification of metal oxide nanoparticle (monp) surfaces . This suggests that the compound may interact with biochemical pathways related to surface modification and nanoparticle dispersion.
Pharmacokinetics
A similar compound, n-(3-aminopropyl)methacrylamide hydrochloride, is synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Aptes, a similar compound, has been used for the chemical modification of metal oxide nanoparticle (monp) surfaces . The introduction of an amine group (NH2) enhances their dispersibility and anti-bacterial property .
Action Environment
Aptes, a similar compound, is frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that the compound’s action may be influenced by the environment in which it is used, such as the presence of metal oxides or other surfaces for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride typically involves the reaction of 3-aminopropylamine with a thiadiazole precursor under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aminopropyl chain .
Scientific Research Applications
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride: Similar in structure but with a pyridine ring instead of a thiadiazole ring.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.
Uniqueness
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH/c6-3-1-2-4-8-9-5(7)10-4;;/h1-3,6H2,(H2,7,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZQSKCKZKFAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NN=C(S1)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676300 |
Source


|
| Record name | 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182125-23-1 |
Source


|
| Record name | 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5891907.png)
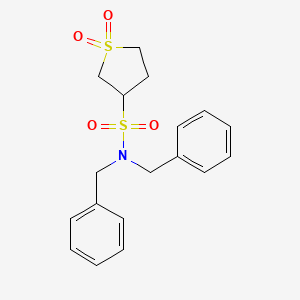
![4-[(4,6-dimethyl-2-pyrimidinyl)thio]butanenitrile](/img/structure/B5891923.png)
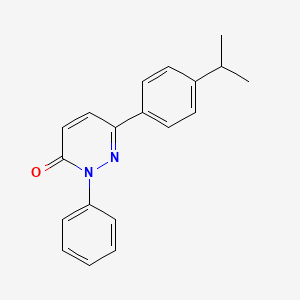
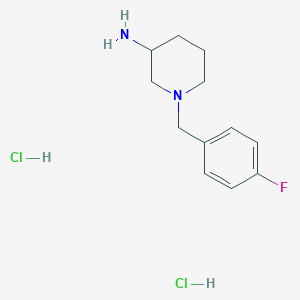
![3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride](/img/structure/B5891946.png)
![tert-butyl 4-[3-(aminocarbonyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5891969.png)
![tert-butyl [1-(2-thienylmethyl)-3-piperidinyl]carbamate](/img/structure/B5891971.png)
![Tert-butyl [1-(3-hydroxybenzyl)piperidin-3-yl]carbamate](/img/structure/B5891974.png)
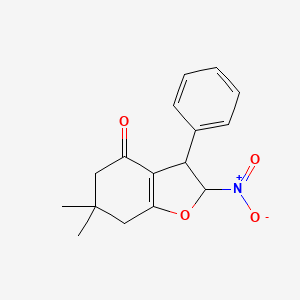


![4-methyl-5-({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3-dioxol-2-one](/img/structure/B5891998.png)
![methyl 4-[(2-oxo-1(2H)-quinoxalinyl)methyl]benzoate](/img/structure/B5892003.png)
